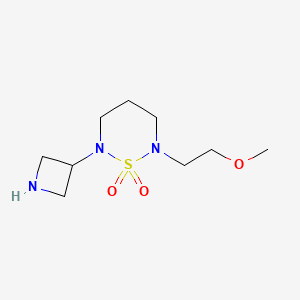

2-(Azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3S/c1-15-6-5-11-3-2-4-12(16(11,13)14)9-7-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAYLQHKPGALOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique six-membered ring structure that incorporates sulfur and nitrogen atoms. This configuration allows for various chemical modifications that enhance its biological activity. The molecular formula for this compound is with a molecular weight of approximately 188.25 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest. For example, similar compounds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.

Target Interaction

The mechanism of action involves several key processes:

- Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition has implications for managing diabetic complications.

- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives of thiadiazinane compounds, this compound was found to exhibit minimum inhibitory concentration (MIC) values below 2 µg/mL against Trichophyton mentagrophytes, indicating strong antifungal activity .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound demonstrated that it effectively induced apoptosis in P-388 lymphocytic leukemia cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Azetidin-3-yl)-6-(2-methoxyethyl)-1,2,6-thiadiazinane 1,1-dioxide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The proposed mechanism involves:

- Disruption of Bacterial Cell Walls : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Interference with Metabolic Pathways : It potentially disrupts essential metabolic processes within the bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Microtubule Disruption : Similar compounds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.

- Cell Cycle Arrest : The compound may trigger cell cycle checkpoints leading to halted proliferation of cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This suggests a promising alternative for treating antibiotic-resistant infections.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis. The mechanism was further elucidated through flow cytometry analysis which confirmed cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS 137830-77-4)

- Structure : Features a methyl group at position 2 instead of the azetidinyl and methoxyethyl substituents.

- Molecular Weight : 150.2 g/mol (vs. higher for the target compound due to bulkier substituents).

- Synthesis : Prepared via alkylation and sulfonylation steps, analogous to methods described for thiadiazinane derivatives .

- Applications : Used as a precursor for bioactive molecules due to its compact structure and sulfonamide functionality .

1,2,5-Thiadiazolidine 1,1-dioxide (CAS 5823-51-8)

- Structure : A five-membered ring with reduced ring strain compared to six-membered thiadiazinanes.

- Reactivity : Higher ring strain may enhance electrophilic reactivity but reduce thermal stability compared to the target compound .

Benzodithiazine and Thienothiadiazine Derivatives

6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazines

- Structure : A fused benzene-thiadiazine system with chloro and methyl substituents.

- Synthesis : Involves condensation of hydrazine derivatives with aryl carbaldehydes under acidic conditions .

- Key Data : Melting points range from 271–272°C (decomposition), with distinct IR peaks at 1345 cm⁻¹ (SO₂) and 1645 cm⁻¹ (C=N) .

- Comparison : The aromatic benzene ring enhances π-π stacking interactions but reduces conformational flexibility compared to the aliphatic thiadiazinane core .

Thienothiadiazine Dioxides (e.g., 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide)

- Structure : A thiophene-fused thiadiazine dioxide with an allyl group.

- Synthesis: Utilizes borohydride reduction and cyclization in isopropanol, yielding a white solid (mp 85–86°C) .

- ¹H NMR : Characteristic allylic proton signals at δ 5.2–5.8 ppm, absent in the target compound due to differing substituents .

Azetidine-Containing Analogues

2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) Acetamide

- Structure : Combines azetidin-2-one (a β-lactam analogue) with a benzimidazole moiety.

- Synthesis : Involves hydrazide intermediates and chloroacetyl chloride under basic conditions .

- Comparison : The azetidin-2-one core is more strained than the azetidin-3-yl group in the target compound, affecting stability and reactivity .

Key Research Findings

- Synthetic Flexibility: Thiadiazinane derivatives are synthesized via modular approaches, such as hydrazine condensations (for benzodithiazines) and borohydride reductions (for thienothiadiazines) . The target compound likely requires azetidine-functionalized intermediates, as seen in azetidin-2-one syntheses .

- Structure-Activity Relationships : The methoxyethyl group in the target compound may enhance solubility, while the azetidinyl group introduces steric effects that modulate receptor binding compared to simpler methyl or chloro derivatives .

- Thermal Stability : Six-membered thiadiazinanes (e.g., 2-methyl derivative) exhibit higher stability than five-membered analogues (e.g., 1,2,5-thiadiazolidine) due to reduced ring strain .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

- Formation of the 1,2,6-thiadiazinane 1,1-dioxide ring system.

- Introduction of the azetidin-3-yl substituent.

- Functionalization with the 2-methoxyethyl side chain.

Key steps include cyclization reactions involving sulfamide or sulfur diimide reagents with appropriate diamine precursors under controlled temperature and solvent conditions. Catalytic coupling and alkylation reactions are also employed for side chain installation.

Preparation of the 1,2,6-Thiadiazinane 1,1-dioxide Core

The thiadiazinane dioxide ring is commonly synthesized by reacting diamines with sulfur-based reagents such as sulfamide or sulfur diimide. Typical conditions involve heating in pyridine or 1,4-dioxane solvents.

These reactions establish the thiadiazinane dioxide ring system with methyl or substituted groups at the 2-position, which is a structural analogue of the target compound.

Functionalization with 2-Methoxyethyl Side Chain

The 2-methoxyethyl substituent is typically installed through nucleophilic substitution or alkylation reactions involving methoxyethyl halides or sulfonates.

Alkylation of thiadiazinane derivatives with 2-(((benzyloxy)carbonyl)amino)ethyl methane sulfonate in the presence of sodium hydride in anhydrous DMSO at 0°C to room temperature for several hours yielded functionalized intermediates with moderate yields (~42.9%).

Mitsunobu-type reactions using di-isopropyl azodicarboxylate and triphenylphosphine in toluene at 50°C for 2 hours have been used to attach complex substituents onto thiadiazinane cores, indicating a method adaptable for installing ether side chains like 2-methoxyethyl.

Representative Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiadiazinane dioxide formation | N-methylethylenediamine + sulfamide in pyridine, 120°C, 16-24 h | 28-52.3 | Purification by chromatography; white solid isolated |

| Azetidinyl coupling | Rhodium catalyst with 2-(azetidin-3-ylidene)acetates and aryl boronic acids | Not specified | Catalytic C–C bond cleavage/coupling strategy; applicable for azetidinyl installation |

| 2-Methoxyethyl alkylation | Sodium hydride, 2-(((benzyloxy)carbonyl)amino)ethyl methane sulfonate, DMSO, 0-RT | 42.9 | Column chromatography purification; sticky oil intermediate |

| Mitsunobu reaction | Di-isopropyl azodicarboxylate, triphenylphosphine, toluene, 50°C, 2 h | Not specified | Used for complex substituent attachment; adaptable for ether side chain installation |

Additional Notes and Considerations

The thiadiazinane dioxide ring synthesis is sensitive to reaction temperature, solvent, and reagent stoichiometry, which significantly affect yields.

Use of inert atmosphere (nitrogen) during heating steps improves product purity and yield.

Purification typically involves extraction, drying, and chromatographic techniques due to the complexity of the intermediates.

The azetidinyl substitution often requires catalytic methods, which may involve transition metals such as rhodium for selective bond formation.

Side chain functionalization via nucleophilic substitution or Mitsunobu reactions allows for the introduction of various alkyl or ether groups, including 2-methoxyethyl.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.